7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
7-thiophen-2-yl-4-thiophen-2-ylsulfonyl-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S4/c15-20(16,13-4-2-9-19-13)14-6-5-12(18-10-7-14)11-3-1-8-17-11/h1-4,8-9,12H,5-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTTXBYFDQPCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of thiophene and thiophen-2-ylsulfonyl groups through substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiophene and thiazepane structures have shown promising anticancer activities. The presence of sulfonyl groups can enhance the binding affinity to various biological targets, potentially leading to improved efficacy in cancer treatment. For instance, similar compounds have been evaluated for their ability to inhibit key pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway .
Acetylcholinesterase Inhibition
Compounds with similar structural features have been studied for their inhibitory effects on acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. The thiazepane structure may contribute to the binding interactions necessary for effective inhibition .
Case Studies
- In Vitro Studies : Various in vitro assays have been conducted to assess the biological activity of this compound against different cancer cell lines. For example, compounds with similar structures demonstrated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .
- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target proteins, providing insights into the mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound’s thiophene and sulfonyl groups can participate in various biochemical interactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the 1,4-Thiazepane Core
Table 1: Structural and Functional Group Comparison
Key Observations :
- Electronic Effects : The target compound’s thiophen-2-ylsulfonyl group at R<sup>4</sup> is more electron-withdrawing than the morpholine-sulfonyl group in BJ39086 , which may influence reactivity or target binding.
- Functional Diversity : The pyridine-carbonyl group in the Life Chemicals analog introduces a hydrogen-bond acceptor, contrasting with the sulfonyl group in the target compound.
Thiophene-Containing Bioactive Compounds
Key Observations :
- Thiophene substituents are critical in CDK2 inhibition, as seen in pyridine-based analogs . The target compound’s dual thiophene groups may synergize for enhanced binding, though scaffold differences (thiazepane vs. pyridine) likely alter target selectivity.
- Sulfonyl groups (as in the target) are understudied in CDK2 inhibitors but are known to improve metabolic stability in other drug candidates .
Biological Activity
7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a heterocyclic compound notable for its unique structural features, including a thiazepane ring and thiophene groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure
The molecular formula of 7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is with a molecular weight of approximately 299.43 g/mol. The presence of both thiophene and sulfonyl groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The thiophene and sulfonyl moieties can participate in various biochemical interactions, potentially modulating enzyme activity and influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Antimicrobial Activity
Recent studies indicate that derivatives of thiazepane compounds exhibit significant antimicrobial properties. For instance, compounds similar to 7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane have shown effectiveness against various bacterial strains and fungi.
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| A30 | Candida albicans | 0.03 - 0.5 |
| A31 | Cryptococcus neoformans | 0.25 - 2 |
| A33 | Aspergillus fumigatus | 0.25 - 2 |
These findings suggest that the compound may possess broad-spectrum antifungal activity, making it a candidate for further development in antifungal therapies .
Anticancer Activity
In addition to antimicrobial effects, the compound's structural features suggest potential anticancer properties. Research indicates that thiazepane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
- Antifungal Efficacy : A study conducted on a series of thiazepane derivatives found that certain modifications to the thiophene groups significantly enhanced antifungal activity against Candida albicans and other pathogens. The structure-activity relationship (SAR) analysis highlighted the importance of the sulfonamide group in enhancing bioactivity .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that thiazepane derivatives induce cytotoxic effects at micromolar concentrations, with specific compounds exhibiting selectivity towards cancer cells over normal cells .
Research Findings
Research has shown that the introduction of electron-withdrawing groups on the thiophene rings can enhance the biological activity of thiazepane derivatives:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency against pathogens |
| Alkyl substitutions | Altered pharmacokinetics |
These modifications can lead to improved solubility and bioavailability, critical factors in drug development .
Q & A
Q. Key Considerations :
- Monitor reaction progress via thin-layer chromatography (TLC) .
- Optimize stoichiometry to avoid polyalkylation byproducts .
Basic: How is the molecular conformation of this compound validated experimentally?
Q. Methodological Answer :
- X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., boat conformation of the thiazepane ring), and intermolecular interactions. For analogous compounds, mean plane deviations between aromatic rings range from 34.3° to 53.6° .
- NMR Spectroscopy :
Advanced: What computational methods predict reaction pathways for synthesizing this compound?
Q. Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for cyclization steps. For example, simulate nucleophilic attack of 2-aminothiophenol on α,β-unsaturated ketones .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways and competing side reactions (e.g., over-sulfonation) .
- Machine Learning : Train models on existing thiazepane synthesis data to predict optimal solvents/catalysts (e.g., methanol vs. THF, HCl vs. Lewis acids) .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
Q. Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computed values (GIAO-DFT). Discrepancies may arise from dynamic effects (e.g., solvent polarity, temperature) not captured in X-ray static structures .
- Dynamic NMR (DNMR) : Detect conformational flexibility (e.g., ring puckering) causing signal splitting .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing solid-state vs. solution structures .
Advanced: How do substituents (thiophen-2-ylsulfonyl) influence reactivity in cross-coupling reactions?
Q. Methodological Answer :
- Electron-Withdrawing Effects : The sulfonyl group deactivates the thiophene ring, directing electrophiles to meta positions. Validate via Hammett σ constants or Fukui indices .
- Pd-Catalyzed Couplings : Screen ligands (e.g., SPhos, Xantphos) to enhance reactivity with aryl halides. Monitor yields under inert atmospheres (glovebox) .
Basic: What in silico tools predict the pharmacological profile of this compound?
Q. Methodological Answer :
- Molecular Docking (AutoDock, Glide) : Simulate binding to targets (e.g., calcium channels, antimicrobial enzymes) using crystal structures from the PDB .
- ADMET Prediction (SwissADME, pkCSM) : Assess bioavailability, toxicity, and metabolic stability based on logP, topological polar surface area (TPSA), and H-bond donors/acceptors .
Advanced: How to design experiments for optimizing reaction yield and selectivity?
Q. Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize cyclization efficiency .
- In Situ Monitoring (ReactIR, UV-Vis) : Track intermediate formation (e.g., enolate species) to adjust reaction conditions dynamically .
Advanced: What strategies mitigate challenges in scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
